molecular formula C13H14F3N3O2S B11040369 Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate

Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate

Cat. No.: B11040369
M. Wt: 333.33 g/mol
InChI Key: BWUQXMLRHGXWAP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with tert-butyl and trifluoromethyl groups, and a thiazole ring with a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The pyrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(tert-butyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole-4-carboxylate is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a thiazole ring with a carboxylate ester

Properties

Molecular Formula

C13H14F3N3O2S

Molecular Weight

333.33 g/mol

IUPAC Name

methyl 2-[3-tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14F3N3O2S/c1-12(2,3)8-5-9(13(14,15)16)19(18-8)11-17-7(6-22-11)10(20)21-4/h5-6H,1-4H3

InChI Key

BWUQXMLRHGXWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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